molecular formula C19H16O5 B7748110 3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one

3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one

Cat. No.: B7748110
M. Wt: 324.3 g/mol
InChI Key: RQYPIVAYTNFEOK-UHFFFAOYSA-N
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Description

3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research.

Properties

IUPAC Name

3-[2-(4-ethylphenoxy)acetyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-12-7-9-13(10-8-12)23-11-15(20)17-18(21)14-5-3-4-6-16(14)24-19(17)22/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYPIVAYTNFEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one typically involves the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with 4-hydroxycoumarin under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of 3-[(4-ethylphenoxy)acetyl]-4-oxo-2H-chromen-2-one.

    Reduction: Formation of 3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chroman-2-one.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one
  • 3-[(4-isopropylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one
  • 3-[(4-methoxyphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one

Uniqueness

3-[(4-ethylphenoxy)acetyl]-4-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group in the phenoxy moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

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